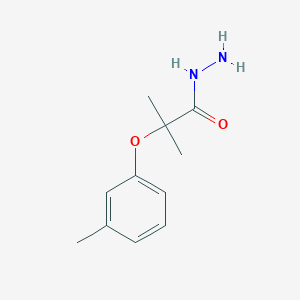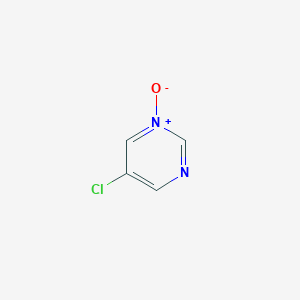
5-Chloropyrimidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrimidine 1-oxide is a chemical compound with the molecular formula C4H3ClN2O. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-Chloropyrimidine 1-oxide is not fully understood. However, it is believed that the compound exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Effets Biochimiques Et Physiologiques
5-Chloropyrimidine 1-oxide has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, 5-Chloropyrimidine 1-oxide has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Chloropyrimidine 1-oxide in lab experiments is its ease of synthesis. The compound can be synthesized using a variety of methods, making it readily available for research purposes. Additionally, 5-Chloropyrimidine 1-oxide has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also limitations to using 5-Chloropyrimidine 1-oxide in lab experiments. The compound is toxic and must be handled with care. Additionally, its use in vivo has not been extensively studied, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 5-Chloropyrimidine 1-oxide. One area of interest is its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to determine the compound's safety and efficacy in humans. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of cancer, viral infections, and other diseases.
Conclusion:
5-Chloropyrimidine 1-oxide is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. While there are limitations to using 5-Chloropyrimidine 1-oxide in lab experiments, its potential applications in the treatment of cancer, viral infections, and other diseases make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 5-Chloropyrimidine 1-oxide can be achieved through various methods, including the oxidation of 5-chloropyrimidine with hydrogen peroxide, the reaction of 5-chloropyrimidine with potassium permanganate, and the reaction of 5-chloropyrimidine with sodium hypochlorite. The most commonly used method is the oxidation of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or molybdenum trioxide.
Applications De Recherche Scientifique
5-Chloropyrimidine 1-oxide has been extensively studied for its scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been studied for its antitumor, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses such as HIV and herpes simplex virus. Additionally, 5-Chloropyrimidine 1-oxide has been studied for its potential use as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
114969-48-1 |
|---|---|
Nom du produit |
5-Chloropyrimidine 1-oxide |
Formule moléculaire |
C4H3ClN2O |
Poids moléculaire |
130.53 g/mol |
Nom IUPAC |
5-chloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H |
Clé InChI |
INXWHMGZXUDBEU-UHFFFAOYSA-N |
SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
SMILES canonique |
C1=C(C=[N+](C=N1)[O-])Cl |
Synonymes |
Pyrimidine, 5-chloro-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
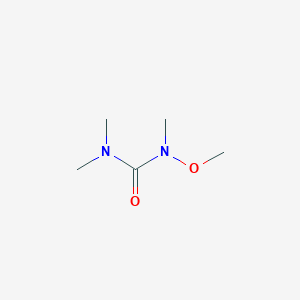
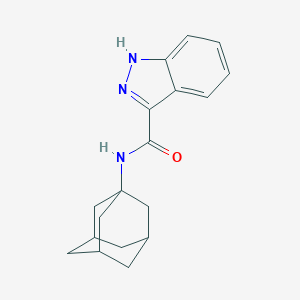
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
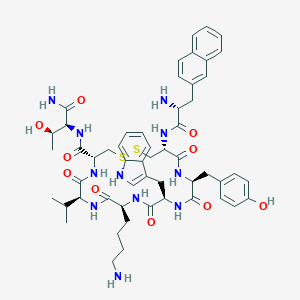
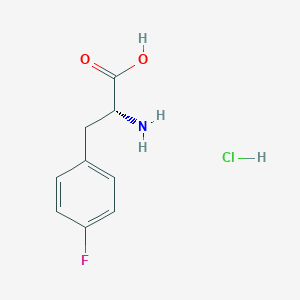
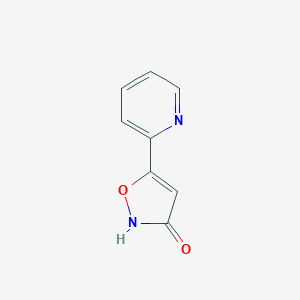
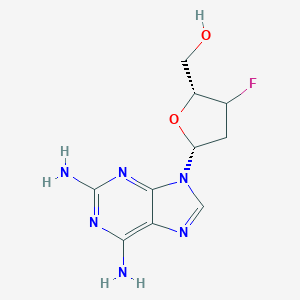

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)
